molecular formula C17H11N3O B11810962 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile

Katalognummer: B11810962
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: PZONPWNAKIDYGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile is a versatile dihydropyrimidinone-based scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and virology. Dihydropyrimidinone (DHPM) scaffolds are recognized for their diverse pharmacological profiles and are integral to the structure of several bioactive molecules and marine alkaloids . Research into analogous pyrimidine derivatives has demonstrated promising antiproliferative activity against a range of human cancer cell lines, including lung (A-549), colon (HT-29), and breast (MCF-7, MDA-MB-231) carcinomas . Furthermore, related pyrimidinone structures have been designed and evaluated as potent inhibitors of viruses such as H1N1 and human coronavirus (HCoV-229E), highlighting the potential of this chemical class in antiviral development . The synthetic versatility of the dihydropyrimidinone core allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize compounds for enhanced potency and selectivity against biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H11N3O

Molekulargewicht

273.29 g/mol

IUPAC-Name

6-oxo-1,5-diphenylpyrimidine-2-carbonitrile

InChI

InChI=1S/C17H11N3O/c18-11-16-19-12-15(13-7-3-1-4-8-13)17(21)20(16)14-9-5-2-6-10-14/h1-10,12H

InChI-Schlüssel

PZONPWNAKIDYGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(N(C2=O)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Substrate Selection and Functionalization

  • Aldehyde Component : Benzaldehyde derivatives are typically used to introduce the phenyl group at position 5. For example, 4-chlorobenzaldehyde may be employed to modulate electronic effects.

  • β-Dicarbonyl Component : Ethyl cyanoacetate is critical for introducing the nitrile group at position 2. Its enolizable protons facilitate Knoevenagel condensation with the aldehyde, forming an α,β-unsaturated intermediate.

  • Urea/Thiourea : Thiourea is preferred in some protocols due to its higher nucleophilicity, which accelerates cyclization. Methylation steps may follow to install the 1-methyl group.

Catalytic Systems and Conditions

  • Acid Catalysts : FeCl₃·MAI (5 mol%) has been reported for analogous dihydropyrimidine syntheses, offering high yields under mild conditions.

  • Solvent-Free Protocols : Reactions conducted at 80°C without solvent, catalyzed by β-cyclodextrin-propyl sulfonic acid, enhance atom economy and reduce environmental impact.

  • Microwave Assistance : MW irradiation significantly shortens reaction times (e.g., 15–30 minutes) while improving regioselectivity.

Representative Reaction Scheme:

  • Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate forms an α,β-unsaturated nitrile.

  • Cyclocondensation with thiourea yields the dihydropyrimidine core.

  • Methylation with methyl iodide introduces the 1-methyl group.

Post-Condensation Functionalization Strategies

Hydrazinolysis and Cyclocondensation

A two-step protocol involving hydrazinolysis of methylthio intermediates followed by cyclocondensation with propenones has been demonstrated for structurally related compounds.

Step 1: Hydrazinolysis

Methylthio derivatives (e.g., 1-methyl-2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile) react with hydrazine hydrate in ethanol, replacing the methylthio group with hydrazine to form 2-hydrazino derivatives.

Step 2: Claisen-Schmidt Condensation

The hydrazino intermediate undergoes base-catalyzed condensation with chalcone derivatives (e.g., 1,3-diphenylpropenone) to install the 5-phenyl group. Sodium hydroxide in absolute ethanol drives this step, with yields exceeding 70%.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The pyrazoline ring protons (C-4 and C-5) exhibit an AMX coupling system:

    • Hₐ (C-4): δ 2.65–3.23 ppm (dd, J = 16–18 Hz)

    • Hₘ (C-4): δ 3.11–3.92 ppm (dd, J = 10–12 Hz)

    • Hₓ (C-5): δ 4.10–5.30 ppm (dd, J = 6–8 Hz).

  • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the carbonyl (C=O) appears at δ 165–170 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption bands at ~2200 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O) confirm the nitrile and ketone functionalities.

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsYield (%)Purity (%)Reference
One-Pot BiginelliFeCl₃·MAIEthanol, reflux75–8590–95
Hydrazinolysis RouteNaOHEthanol, 80°C70–7888–92
Solvent-Free MCRβ-CD-PSA80°C, neat80–8595

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways may lead to isomeric byproducts. Microwave irradiation and high-pressure hydrothermal reactors (e.g., 100–180°C) enhance selectivity.

  • Nitrile Stability : Harsh acidic conditions can hydrolyze the nitrile to amides. Neutral or weakly basic conditions are preferred.

  • Scale-Up : Solvent-free and catalytic protocols align with green chemistry principles but require optimization for industrial-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Oxo-1,5-Diphenyl-1,6-dihydropyrimidin-2-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Pyrimidinderivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Neuroprotective Properties
Recent studies have indicated that derivatives of 6-oxo-1,5-diphenyl-1,6-dihydropyrimidine compounds exhibit neuroprotective effects. For instance, a sodium salt form of a related compound demonstrated significant protective effects against traumatic brain injuries in animal models. The compound showed a reduction in nervous tissue damage when administered at specific dosages .

Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of similar pyrimidine derivatives. A study on diphenyl 6-oxo-1,6-dihydropyridazine analogues revealed their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating acute lung injury and sepsis . These findings position the compound as a promising candidate for developing new anti-inflammatory drugs.

Organic Synthesis Applications

Synthesis of Heterocyclic Compounds
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals. The synthesis often involves reactions such as Claisen–Schmidt condensation and other methodologies that enhance the efficiency and yield of desired products .

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of 6-oxo-1-phenyl-2-(phenylamino)-1,6-dihydropyrimidine-4-olate sodium in rats subjected to induced traumatic brain injury. The results indicated that the compound significantly reduced the volume of damaged nervous tissue compared to control groups, outperforming standard treatments like clonidine. This case underscores the potential therapeutic applications of related pyrimidine derivatives in neuroprotection .

Case Study 2: Anti-inflammatory Effects

In another study focusing on acute lung injury models, a series of diphenyl 6-oxo-1,6-dihydropyridazine analogues were synthesized and evaluated for their anti-inflammatory properties. The lead compound demonstrated significant inhibition of inflammatory markers and provided protection against lung injury. This research points to the potential for developing new treatments for inflammatory diseases using derivatives of 6-oxo-1,5-diphenyl-1,6-dihydropyrimidine .

Wirkmechanismus

The mechanism of action of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. By inhibiting MMPs, the compound can potentially prevent tissue damage and inflammation . Additionally, it may interact with other molecular targets, such as receptors and enzymes, to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogous pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological Activity
6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile (Target) 1,5-diphenyl, 2-CN, 6-oxo ~287.3* Carbonitrile, keto Not reported
6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles 6-alkyl, 2-SR, 4-SR/OR 250–350 Thioether, keto Antibacterial (Gram-positive)
4-Aryl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-aryl, 2-SMe, 5-CN, 6-oxo ~229.3 Methylthio, keto, carbonitrile Not reported
6-Aryl-2-hydrazinyl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles 6-aryl, 2-NHNH₂, 4-oxo, 5-CN 220–280 Hydrazine, keto Anticancer potential
6-Phenyl-2,4-disubstituted pyrimidine-5-carbonitriles 6-phenyl, 2-SR/OR, 4-SR/OR 260–320 Thioether/ether Antimicrobial

*Estimated based on molecular formula (C₁₇H₁₁N₃O).

Key Observations:
  • Substituent Position: The target compound’s 1,5-diphenyl groups are unique; most analogs feature substituents at positions 2, 4, or 6.
  • Functional Groups : The carbonitrile group at position 2 is common across analogs and likely contributes to hydrogen bonding or electronic interactions . Sulfur-containing substituents (e.g., thioethers in ) are associated with antibacterial activity, which the target compound lacks.

Biologische Aktivität

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, supported by various research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H12N4O
  • CAS Number : 27058-48-6
  • Molecular Weight : 284.29 g/mol

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain analogues of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is often mediated through pathways involving NF-κB and MAPK signaling .

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundIC50 (μM)Mechanism of Action
J270.22Inhibition of TNF-α and IL-6 release
Analogue A0.15NF-κB pathway inhibition

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH radical scavenging methods have demonstrated that it can effectively neutralize free radicals, suggesting its potential in preventing oxidative stress-related damage .

Table 2: Antioxidant Activity Assay Results

Concentration (μM)% Scavenging Activity
2576.0
5082.3

3. Anticancer Activity

The anticancer potential of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine derivatives has been explored against various cancer cell lines. Studies indicate that these compounds demonstrate cytotoxic effects on human cancer cells such as HCT116 and PC3 through mechanisms involving apoptosis and cell cycle arrest .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism
HCT11621.74Apoptosis induction
PC313.62Cell cycle arrest

Case Studies

Several studies have provided insights into the biological activities of this compound:

  • Study on Anti-inflammatory Effects :
    A recent study synthesized several analogues of the compound and evaluated their anti-inflammatory effects in mouse models. The results indicated a significant reduction in edema compared to control groups, highlighting the therapeutic potential of these derivatives in inflammatory diseases .
  • Antioxidant Evaluation :
    An investigation into the antioxidant capabilities revealed that at a concentration of 50 µM, the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid .
  • Cytotoxicity Testing :
    In vitro testing against multiple cancer cell lines showed that certain derivatives of the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .

Q & A

Q. What are the standard synthetic routes for 6-oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step condensation reactions. For example, a related pyrimidine derivative was prepared by reacting an aldehyde with urea/thiourea under acidic conditions, followed by functionalization at the nitrile position . Optimization involves controlling parameters like solvent polarity (e.g., DMF or ethanol), temperature (room temperature to reflux), and catalysts (e.g., K₂CO₃). Purity is ensured through recrystallization or chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • X-ray diffraction : Resolves the planar pyrimidine ring and substituent orientations (e.g., bond distances of 1.36–1.42 Å for C=O and C≡N groups) .
  • NMR : Key signals include δ ~13.5 ppm (NH proton in DMSO-d₆) and δ ~115–162 ppm (nitrile and carbonyl carbons) .
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

Q. What are the common chemical reactions involving the nitrile and oxo groups in this compound?

The nitrile group undergoes nucleophilic addition (e.g., with amines to form amidines) or reduction (e.g., LiAlH₄ to primary amines). The oxo group participates in hydrogen bonding, influencing crystal packing , or can be functionalized via alkylation/arylation under basic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing the pyrimidine core be addressed?

Regioselectivity is controlled by steric and electronic factors. For example, introducing bulky groups (e.g., 4-methylpiperidin-1-yl) at the 2-position directs reactions to the 5- or 6-positions. Computational modeling (DFT) predicts reactive sites, while protecting groups (e.g., methoxyethyl sulfanyl) shield specific positions during synthesis .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or IR spectra (e.g., shifting NH peaks due to solvent polarity) are resolved by:

  • Standardized solvent systems : Use deuterated DMSO for consistent NH proton observation .
  • 2D NMR techniques : HSQC and HMBC clarify coupling patterns in crowded regions .
  • Cross-validation with XRD : Confirms substituent positions when spectral overlap occurs .

Q. How can the compound’s pharmacokinetic properties be improved for therapeutic applications?

Structural modifications enhance bioavailability:

  • Lipophilicity adjustment : Introduce halogenated aryl groups (e.g., 2,4-dichlorophenoxy) to improve membrane permeability .
  • Metabolic stability : Replace labile groups (e.g., methylthio with cyclopropyl) to reduce CYP450-mediated degradation .
  • Solubility : Incorporate polar substituents (e.g., hydroxybenzoyl) or formulate as prodrugs .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Stepwise purification : Isolate intermediates (e.g., via column chromatography) before final cyclization .
  • Flow chemistry : Enhances heat/mass transfer, reducing side reactions in exothermic steps .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to improve yield in heterogeneous reactions .

Data Analysis and Interpretation

Q. How are computational tools applied to predict biological activity or reactivity?

  • Molecular docking : Screens against target proteins (e.g., kinases) using software like AutoDock, leveraging the nitrile’s hydrogen-bonding capacity .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends (e.g., IC₅₀ values for antimicrobial assays) .

Q. What experimental controls are critical in biological activity assays?

  • Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity assays) .
  • Solvent controls : Ensure DMSO concentrations <0.1% to avoid false positives .
  • Replicate experiments : Minimize variability in enzyme inhibition studies (n ≥ 3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.